3-Cyano(N-cyanobenzamidine)
Overview
Description
3-Cyano(N-cyanobenzamidine) is a chemical compound with the molecular formula C9H6N4 It is characterized by the presence of both cyano and benzamidine functional groups
Mechanism of Action
Biochemical Pathways
It is known that cyanoacetamide derivatives, which include 3-cyano(n-cyanobenzamidine), are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Analysis
Biochemical Properties
3-Cyano(N-cyanobenzamidine) plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as gamma-glutamyltranspeptidase and L-asparaginase, which are involved in amino acid metabolism . These interactions are primarily inhibitory, affecting the enzyme’s activity and altering the metabolic pathways in which they are involved. Additionally, 3-Cyano(N-cyanobenzamidine) can bind to proteins, influencing their structure and function, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of 3-Cyano(N-cyanobenzamidine) on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyano(N-cyanobenzamidine) can modulate the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis . It also affects the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 3-Cyano(N-cyanobenzamidine) exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-Cyano(N-cyanobenzamidine) can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano(N-cyanobenzamidine) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Cyano(N-cyanobenzamidine) remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Cyano(N-cyanobenzamidine) has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Cyano(N-cyanobenzamidine) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-Cyano(N-cyanobenzamidine) can exhibit toxic or adverse effects, including disruptions in metabolic pathways and organ function.
Metabolic Pathways
3-Cyano(N-cyanobenzamidine) is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as gamma-glutamyltranspeptidase and L-asparaginase, influencing the levels of metabolites like L-asparagine and L-aspartic acid . These interactions can alter the metabolic flux within cells, affecting the overall metabolic balance and function.
Transport and Distribution
Within cells and tissues, 3-Cyano(N-cyanobenzamidine) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Cyano(N-cyanobenzamidine) is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano(N-cyanobenzamidine) typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 3-Cyano(N-cyanobenzamidine) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Cyano(N-cyanobenzamidine) undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Condensation Reactions: The compound can undergo condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving 3-Cyano(N-cyanobenzamidine) include alkyl cyanoacetates, amines, and various bidentate reagents. Reaction conditions often involve heating, stirring, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving 3-Cyano(N-cyanobenzamidine) include various heterocyclic compounds, such as pyridines, thiophenes, and imidazoles . These products are of interest due to their potential biological and pharmacological activities.
Scientific Research Applications
3-Cyano(N-cyanobenzamidine) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N-phenyl-p-toluenesulfonamide: A non-toxic electrophilic cyanating agent used in similar reactions.
2-Aminobenzonitriles: Compounds that undergo smooth cyanation to produce various derivatives.
Uniqueness
3-Cyano(N-cyanobenzamidine) is unique due to its dual functional groups, which provide a versatile platform for various chemical transformations. Its ability to form heterocyclic compounds and its potential biological activities make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N',3-dicyanobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9(12)13-6-11/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKWDZWTRXRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NC#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298774 | |
Record name | N,3-Dicyanobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053659-47-4 | |
Record name | N,3-Dicyanobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3-Dicyanobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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